4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. The compound features an oxadiazole ring, two aromatic rings, and an amide functional group, contributing to its diverse chemical properties and biological activities. This compound is classified under benzamides and oxadiazoles, which are known for their therapeutic potential.
This compound can be synthesized from readily available starting materials through various organic synthesis methods. It is often utilized in research settings for its potential applications in medicinal chemistry and materials science.
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide falls under the categories of:
The synthesis of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps:
The synthesis generally requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. Techniques such as high-performance liquid chromatography may be employed for purification.
The molecular formula of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is with a molecular weight of approximately .
| Property | Value |
|---|---|
| IUPAC Name | 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| InChI | InChI=1S/C21H23N3O4/c1-4... |
| InChI Key | JDFDKJCUGCUQEB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C |
The structure includes two ethoxy substituents on the aromatic rings, enhancing solubility and potentially influencing biological activity.
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate various pathways critical for therapeutic effects. The precise mechanism remains to be fully elucidated but is likely dependent on the compound's structural features and substituents.
The compound is expected to exhibit typical physical properties associated with organic compounds such as solubility in organic solvents and stability under ambient conditions.
Key chemical properties include:
Relevant data regarding solubility, melting point, boiling point, and spectral characteristics would be essential for further characterization but were not provided in the available sources.
The unique structure of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide opens avenues for various applications:
Research into this compound continues to explore its full potential across different scientific domains.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7